molecular formula C9H16ClN3O2 B125499 Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso- CAS No. 54749-91-6

Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-

Cat. No. B125499
CAS RN: 54749-91-6
M. Wt: 233.69 g/mol
InChI Key: IGMMTYZWNUSEEU-UHFFFAOYSA-N
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Description

Clinical Studies of Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-

Clinical studies have been conducted on 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, exploring its tolerance in patients with advanced cancer. This compound, related to an agent with recognized antineoplastic effectiveness, has shown activity against mouse Leukemia 1210 and has been administered in single doses due to its expected delayed hematological toxicity. The studies have found reproducible subtoxic decreases in thrombocytes and leukocytes at certain dose levels, with dose-limiting toxicity observed at 130 mg/sq m. Notably, objective responses were seen in patients with bronchogenic carcinoma and malignant lymphoma, and marked neurological improvement was noted in patients with glioblastoma multiforme .

Synthesis Analysis

The synthesis of 1-aryl-3-(2-chloroethyl) ureas and their nitroso derivatives has been explored, with compounds derived from 4-phenylbutyric acid and alkylanilines. These synthesized compounds have been evaluated for cytotoxicity on human adenocarcinoma cells, with some showing comparable cytotoxicity to chlorambucil, a known anticancer agent. However, their N-nitroso derivatives were found to be inactive .

Molecular Structure Analysis

The molecular structure of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and related compounds has been studied through nitrosation reactions. These reactions have produced mixtures of 1- and 3-nitroso derivatives, which were separated and confirmed by nuclear magnetic resonance spectroscopy and chemical reactions . Additionally, nitrosation of 1-substituted ureas with hydrochloric acid and sodium nitrite has been shown to yield exclusively the corresponding 1-nitrosoureas, with the exception of the 1-isopropylurea, which also produced a 3-nitrosourea .

Chemical Reactions Analysis

Chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea under physiological conditions has been shown to result in the formation of 2-chloroethanol and other degradation products. The 2-chloroethyl moiety has been trapped with halide ions to form dihaloethanes, suggesting a new mode of degradation that involves the loss of the N-3 hydrogen as a proton, leading to the formation of isocyanate and 2-chloroethyldiazene hydroxide intermediates .

Physical and Chemical Properties Analysis

The metabolism of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea by rat liver microsomes has been studied, revealing the production of seven metabolites, including the parent urea. The metabolism involves cytochrome P-450-dependent monohydroxylation of the cyclohexyl ring and the 2-chloroethyl carbon. The structures of these metabolites were established by mass spectral and nuclear magnetic resonance analyses, and the rate of hydroxylation was found to be inducible by phenobarbital treatment . Additionally, a method for determining 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea in body fluids has been described, involving extraction, reaction with 2,4-dinitro-β-phenylethylamine, and quantification by gas chromatography .

Scientific Research Applications

Interaction with DNA

Drug-DNA Interaction Studies : Research has demonstrated that Lomustine interacts with calf thymus DNA, showing binding to nitrogenous bases guanine and cytosine and weak interaction with the sugar-phosphate backbone. This understanding is crucial for rational drug design, especially for developing novel therapeutics based on nitrosourea derivatives. The study utilized surface-enhanced Raman spectroscopy to analyze the conformational and structural effects of Lomustine on DNA structure, providing insights into its binding sites and mode (Mehrotra et al., 2013).

Environmental Impact and Urea Derivatives

Agronomic Performance and Environmental Impact : Another area of research focuses on the environmental impact of urea-based fertilizers, including derivatives of nitrosoureas. Studies on urease inhibitors, like N-(n-butyl) thiophosphoric triamide (NBPT), show potential in reducing emissions of harmful gases such as ammonia (NH3), nitrous oxide (N2O), and nitric oxide (NO) from agricultural soils. This not only helps in mitigating environmental pollution but also enhances the efficiency of urea as a nitrogen fertilizer, indicating a significant reduction in gaseous N losses and a potential increase in crop yield and nitrogen uptake without side effects related to drug use (Abalos et al., 2012).

Catalytic and Synthetic Applications

Synthesis and Bioinorganic Chemistry : The synthesis of Lomustine utilizing innovative methods like triphosgene indicates progress in chemical manufacturing practices, highlighting safer, more efficient routes for producing anticancer drugs. Such synthetic advancements contribute to the broader field of green chemistry by reducing hazardous by-products and improving yield, thus making the production process more environmentally friendly and economically viable (Zhao De-feng, 2003).

Safety And Hazards

The safety data sheet for the related compound “1,3-Bis(2-chloroethyl)urea” indicates that it is toxic if swallowed and hazardous to the aquatic environment .

properties

IUPAC Name

3-(2-chloroethyl)-1-cyclohexyl-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN3O2/c10-6-7-11-9(14)13(12-15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMMTYZWNUSEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C(=O)NCCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203209
Record name Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-

CAS RN

54749-91-6
Record name 3-(2-Chloroethyl)-1-cyclohexyl-1-nitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054749916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(2-chloroethyl)-3-cyclohexyl-3-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-CHLOROETHYL)-1-CYCLOHEXYL-1-NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PU8X9N1UI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.